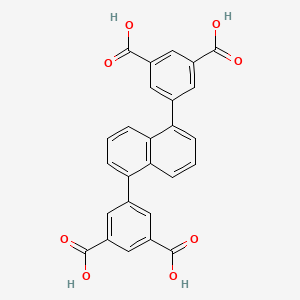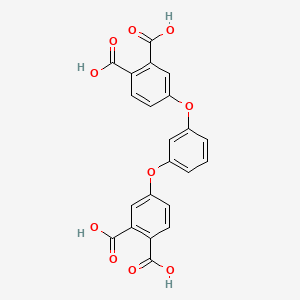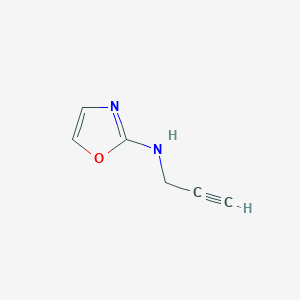
N-(Prop-2-yn-1-yl)oxazol-2-amine
Descripción general
Descripción
N-(Prop-2-yn-1-yl)oxazol-2-amine is a versatile chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-(Prop-2-yn-1-yl)oxazol-2-amine involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings, with appropriate scaling up of reagents and reaction volumes.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-yn-1-yl)oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of visible light, leading to the formation of formamides.
Substitution: The compound can participate in substitution reactions, such as the Sandmeyer reaction, to form halomethylene bicyclic pyridones.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.
Substitution: Copper(II) chloride and isoamyl nitrite are used in the Sandmeyer reaction.
Major Products Formed
Oxidation: Formamides are the major products formed during the oxidation of this compound.
Substitution: Halomethylene bicyclic pyridones are formed during substitution reactions.
Aplicaciones Científicas De Investigación
N-(Prop-2-yn-1-yl)oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic research.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Prop-2-yn-1-yl)oxazol-2-amine involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amine: This compound shares a similar structure and undergoes similar chemical reactions.
N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine: Another structurally related compound with applications in medicinal chemistry and materials science.
Uniqueness
N-(Prop-2-yn-1-yl)oxazol-2-amine is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-prop-2-ynyl-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-3-7-6-8-4-5-9-6/h1,4-5H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRIVEDWFKZXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


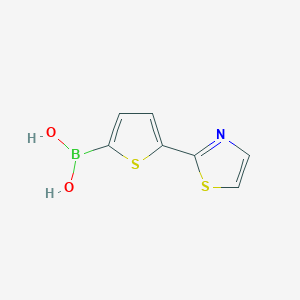
![acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3324487.png)
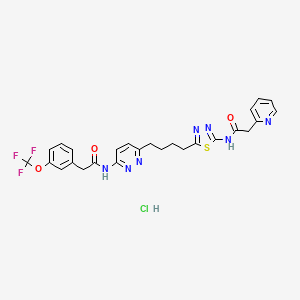
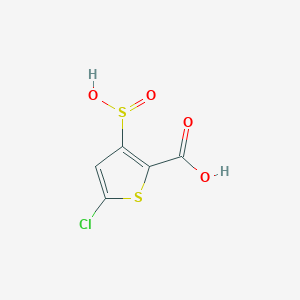
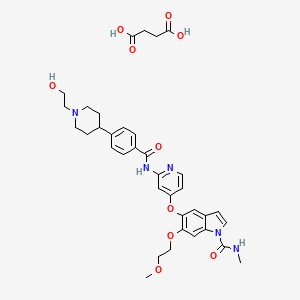
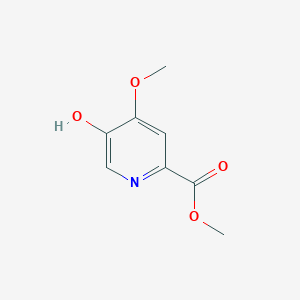
![6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3324508.png)
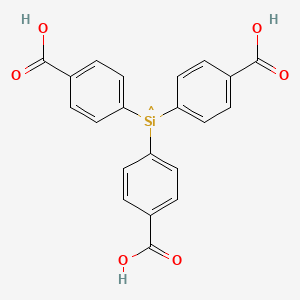
![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)
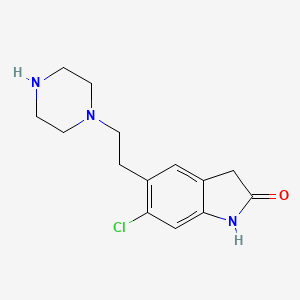
![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)
